1-[Ethyl(methyl)amino]acetone hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[Ethyl(methyl)amino]acetone hydrochloride typically involves the reaction of ethylamine and methylamine with acetone under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[Ethyl(methyl)amino]acetone hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[Ethyl(methyl)amino]acetone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in studies involving biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Ethyl(methyl)amino]acetone hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins . The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[Ethyl(methyl)amino]acetone hydrochloride can be compared with other similar compounds such as:
1-[Methyl(ethyl)amino]acetone hydrochloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-[Ethyl(methyl)amino]propanone hydrochloride: Another related compound with a different carbon chain length, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties .
Properties
IUPAC Name |
1-[ethyl(methyl)amino]propan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-7(3)5-6(2)8;/h4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGSCNZOWISAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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